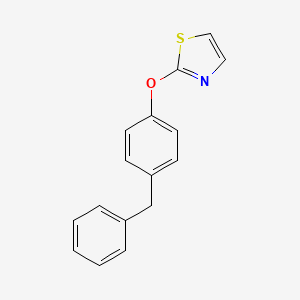

2-(p-Benzylphenoxy)thiazole

Description

Contextualization within Heterocyclic Chemistry: Thiazole (B1198619) Scaffolds

Heterocyclic chemistry, the branch of organic chemistry focused on cyclic compounds containing atoms of at least two different elements in their rings, is responsible for a significant portion of known organic molecules. tandfonline.com Among the myriad of heterocyclic structures, the thiazole scaffold holds a place of prominence. researchgate.net Thiazole, a five-membered aromatic ring containing one sulfur and one nitrogen atom, is a fundamental building block found in numerous natural products and synthetic compounds with a wide array of biological activities. researchgate.netCurrent time information in Bangalore, IN.mdpi.com

The thiazole ring is a key component in many pharmaceuticals, demonstrating its versatility and importance in medicinal chemistry. rsc.org Notable examples include antimicrobial agents, anticancer drugs, and anti-inflammatory compounds. researchgate.netCurrent time information in Bangalore, IN.mdpi.com The stability and electronic properties of the thiazole ring make it an attractive scaffold for the design of new molecules with specific biological targets. The synthesis of thiazole derivatives is often achieved through well-established methods like the Hantzsch thiazole synthesis, which involves the reaction of an α-haloketone with a thioamide. asianpubs.orgorganic-chemistry.org This and other synthetic routes provide chemists with the tools to create a diverse library of thiazole-containing compounds for further investigation. organic-chemistry.org

Evolution of Research Interest in 2-(p-Benzylphenoxy)thiazole

Direct and focused research on this compound is limited in publicly accessible scientific literature. However, the evolution of research interest in the broader classes of compounds to which it belongs, namely thiazole and phenoxy derivatives, provides a context for its potential applications and areas of future investigation.

The interest in thiazole derivatives has been consistently high for decades due to their proven utility in drug discovery and development. rsc.org Research has evolved from the synthesis of simple thiazoles to the creation of complex, multi-functionalized molecules designed to interact with specific biological targets. mdpi.com

Similarly, phenoxy derivatives are a staple in medicinal chemistry, often used as linkers to connect different pharmacophores or as key interacting moieties themselves. The combination of a thiazole ring with a phenoxy group has been explored in the context of developing new therapeutic agents. For instance, various phenoxy thiazole derivatives have been synthesized and evaluated for their potential as enzyme inhibitors or receptor modulators.

The inclusion of a benzyl (B1604629) group in such structures is a common strategy to explore the hydrophobic pockets of protein binding sites. Therefore, while this compound itself may not have a detailed research history, its structure represents a logical combination of well-established pharmacophoric elements. Future research may focus on the synthesis of a library of related compounds and their evaluation for various biological activities, leveraging the known properties of its constituent parts.

Structure

2D Structure

3D Structure

Properties

CAS No. |

42798-67-4 |

|---|---|

Molecular Formula |

C16H13NOS |

Molecular Weight |

267.3 g/mol |

IUPAC Name |

2-(4-benzylphenoxy)-1,3-thiazole |

InChI |

InChI=1S/C16H13NOS/c1-2-4-13(5-3-1)12-14-6-8-15(9-7-14)18-16-17-10-11-19-16/h1-11H,12H2 |

InChI Key |

OCLSTJCLYYWKQA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CC2=CC=C(C=C2)OC3=NC=CS3 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 P Benzylphenoxy Thiazole and Derivatives

Retrosynthetic Analysis and Strategic Disconnections for the 2-(p-Benzylphenoxy)thiazole Core

Retrosynthetic analysis is a cornerstone of synthetic organic chemistry, providing a logical framework for dissecting a target molecule into simpler, commercially available starting materials. For this compound, two primary disconnections of the core structure are strategically viable, focusing on the formation of the C-O ether linkage and the construction of the thiazole (B1198619) ring itself.

Disconnection I: C-O Bond Formation

This approach disconnects the ether linkage between the thiazole ring and the p-benzylphenoxy moiety. This leads to two key synthons: a 2-hydroxythiazole or its tautomeric thiazol-2(3H)-one, and a p-benzylphenyl halide or a related electrophile. The forward reaction would then involve a nucleophilic substitution, such as a Williamson ether synthesis or, more commonly in modern synthesis, a transition metal-catalyzed cross-coupling reaction like the Ullmann condensation or a Buchwald-Hartwig-type C-O coupling.

Disconnection II: Thiazole Ring Synthesis

Alternatively, the thiazole ring itself can be disconnected. The most common and historically significant approach to thiazole synthesis is the Hantzsch thiazole synthesis. Applying this disconnection to this compound would involve breaking the C2-N3 and S1-C2 bonds. This retrosynthetic step leads to a thiourea (B124793) derivative, specifically N-(p-benzylphenoxy)thiourea, and an α-haloketone. The corresponding forward synthesis would then involve the condensation of these two precursors.

A variation of this disconnection considers the formation of the thiazole from a thioamide and an α-haloketone. In this case, the retrosynthetic precursors would be p-benzylphenoxythioamide and a suitable α-halocarbonyl compound.

| Disconnection Strategy | Precursors | Forward Synthetic Reaction |

| C-O Bond Formation | 2-Hydroxythiazole and p-Benzylphenyl halide | Ullmann Condensation / Buchwald-Hartwig C-O Coupling |

| Thiazole Ring Synthesis (Hantzsch) | N-(p-benzylphenoxy)thiourea and α-haloketone | Hantzsch Thiazole Synthesis |

| Thiazole Ring Synthesis (from Thioamide) | p-Benzylphenoxythioamide and α-haloketone | Thioamide Condensation |

Modern Catalytic Approaches in this compound Synthesis

Modern organic synthesis heavily relies on catalytic methods to achieve high efficiency, selectivity, and functional group tolerance. The synthesis of this compound can benefit significantly from such approaches.

Transition metal catalysis is particularly relevant for the C-O bond-forming strategy in the synthesis of this compound.

Ullmann Condensation: This classical copper-catalyzed reaction involves the coupling of a phenol (B47542) (or in this case, a 2-hydroxythiazole precursor) with an aryl halide. While traditional Ullmann conditions often require harsh reaction conditions (high temperatures and stoichiometric copper), modern modifications utilize soluble copper catalysts with various ligands, allowing for milder reaction conditions. For the synthesis of this compound, this would involve the coupling of 2-bromothiazole (B21250) with p-benzylphenol in the presence of a copper catalyst and a suitable base.

Buchwald-Hartwig C-O Coupling: Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination and its C-O coupling variant, have become powerful tools in organic synthesis. These reactions offer high functional group tolerance and generally proceed under milder conditions than traditional Ullmann reactions. The synthesis of this compound via this method would involve the reaction of 2-bromothiazole with p-benzylphenol, catalyzed by a palladium complex with a specialized phosphine (B1218219) ligand.

The following table summarizes representative conditions for these coupling reactions, adapted from syntheses of structurally similar 2-aryloxy heterocycles.

| Reaction | Catalyst System | Base | Solvent | Temperature (°C) |

| Ullmann Condensation | CuI / L-proline | K2CO3 | DMSO | 100-120 |

| Buchwald-Hartwig C-O Coupling | Pd(OAc)2 / Xantphos | Cs2CO3 | Toluene | 80-110 |

While transition metal catalysis is dominant, organocatalytic and biocatalytic methods are emerging as greener and often more selective alternatives.

Organocatalysis: In the context of thiazole synthesis, organocatalysts can be employed to activate the substrates in the Hantzsch reaction or related condensations. For instance, a thiourea-based organocatalyst could facilitate the reaction between an α-haloketone and a thioamide precursor to the p-benzylphenoxy moiety through hydrogen bonding interactions, lowering the activation energy of the cyclization step.

Biocatalysis: The use of enzymes in organic synthesis is a rapidly growing field. While specific enzymes for the direct synthesis of this compound are not yet widely reported, related biocatalytic transformations suggest potential avenues. For example, lipases could be used for the regioselective acylation of a precursor containing a hydroxyl group, or oxidoreductases could be employed for the synthesis of chiral building blocks. A hypothetical biocatalytic approach could involve the enzymatic resolution of a racemic precursor to afford an enantiomerically pure derivative.

Green Chemistry Principles and Sustainable Synthetic Routes for this compound

The principles of green chemistry aim to reduce the environmental impact of chemical processes. These principles can be applied to the synthesis of this compound in several ways.

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. The Hantzsch synthesis, being a condensation reaction, generally has good atom economy, with water being the primary byproduct.

Use of Safer Solvents: Replacing hazardous organic solvents with greener alternatives. For instance, the use of glycerol (B35011), a non-toxic and biodegradable solvent, has been reported for the synthesis of 2-arylbenzothiazoles at ambient temperature without a catalyst. nih.gov Water has also been explored as a solvent for the Suzuki coupling reactions to produce substituted thiazoles, often in conjunction with microwave irradiation.

Energy Efficiency: Employing methods that reduce energy consumption. Microwave-assisted organic synthesis (MAOS) can significantly shorten reaction times and improve yields compared to conventional heating. For example, the Suzuki cross-coupling reactions for the synthesis of 4-(5-arylthiophen-2-yl)thiazoles have been efficiently carried out under microwave irradiation.

Catalysis: The use of catalytic reagents in small amounts is inherently greener than using stoichiometric reagents. Both transition metal and organocatalytic approaches discussed in section 2.2.2 align with this principle.

| Green Chemistry Principle | Application in this compound Synthesis |

| Safer Solvents | Use of glycerol or water instead of traditional organic solvents. |

| Energy Efficiency | Microwave-assisted synthesis to reduce reaction times and energy consumption. |

| Catalysis | Employment of transition metal, organo-, or biocatalysts to minimize waste. |

Continuous Flow and Microreactor Technologies for this compound Production

Continuous flow chemistry and microreactor technology offer significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and the potential for automation and scalability.

The synthesis of heterocyclic compounds, including thiazoles, has been successfully demonstrated in continuous flow systems. For instance, the multi-step continuous flow synthesis of 2-(1H-indol-3-yl)thiazoles has been reported, showcasing the ability to perform sequential reactions without isolating intermediates. researchgate.net This approach could be adapted for the synthesis of this compound, potentially telescoping the thiazole ring formation with a subsequent functionalization step.

Microreactors, with their high surface-area-to-volume ratio, allow for precise control over reaction parameters such as temperature and residence time. researchgate.net This level of control can lead to higher yields, improved selectivity, and safer handling of hazardous reagents or exothermic reactions. The Hantzsch thiazole synthesis, which can be exothermic, is a prime candidate for being performed in a microreactor.

The integration of heterogeneous catalysts into flow systems further enhances their sustainability by allowing for easy catalyst separation and recycling. A packed-bed reactor containing a supported palladium or copper catalyst could be envisioned for the continuous production of this compound via a cross-coupling reaction.

Mechanistic Investigations and Reactivity Studies of 2 P Benzylphenoxy Thiazole

Elucidation of Reaction Mechanisms for 2-(p-Benzylphenoxy)thiazole Formation

The formation of this compound is most commonly achieved through a nucleophilic aromatic substitution (SNAr) mechanism. This pathway involves the reaction of a 2-halothiazole, typically 2-bromothiazole (B21250) or 2-chlorothiazole, with p-benzylphenol. The reaction proceeds in the presence of a base, which is essential for the deprotonation of the phenol (B47542) to form the more nucleophilic phenoxide.

The mechanism can be broken down into two primary steps:

Formation of the Phenoxide Nucleophile: The base (e.g., sodium hydride, potassium carbonate) abstracts the acidic proton from the hydroxyl group of p-benzylphenol. This results in the formation of the sodium or potassium p-benzylphenoxide salt. This step is a rapid acid-base reaction that significantly increases the nucleophilicity of the oxygen atom.

Nucleophilic Attack and Halide Displacement: The electron-deficient C2 position of the 2-halothiazole is susceptible to nucleophilic attack. The p-benzylphenoxide ion attacks this carbon, leading to the formation of a transient, negatively charged intermediate known as a Meisenheimer complex. In this complex, the negative charge is delocalized over the thiazole (B1198619) ring. The subsequent elimination of the halide ion (e.g., Br⁻ or Cl⁻) from the C2 position restores the aromaticity of the thiazole ring and yields the final product, this compound.

| Step | Description | Key Intermediates / Transition States |

| 1 | Deprotonation of p-benzylphenol | p-Benzylphenoxide ion |

| 2 | Nucleophilic attack on 2-halothiazole | Meisenheimer complex (tetrahedral intermediate) |

| 3 | Elimination of halide ion | Transition state with C-Halide bond breaking |

| 4 | Formation of final product | This compound |

Electrophilic and Nucleophilic Reactivity of the Thiazole Ring in this compound

The reactivity of the thiazole ring in this compound is dictated by the electronic properties of the ring itself and the influence of the 2-phenoxy substituent. The thiazole ring is inherently π-electron deficient due to the electronegativity of the nitrogen and sulfur heteroatoms.

Electrophilic Reactivity: The phenoxy group at the C2 position acts as an electron-donating group through resonance, where the lone pairs on the oxygen atom can be delocalized into the thiazole ring. This donation of electron density preferentially increases the nucleophilicity of the C5 position. pharmaguideline.com Consequently, electrophilic aromatic substitution reactions, such as halogenation, nitration, and sulfonation, are predicted to occur predominantly at the C5 position. pharmaguideline.com The C4 position is significantly less activated. The presence of the electron-donating substituent at C2 facilitates the attack of electrophiles, even under mild conditions. pharmaguideline.com

Nucleophilic Reactivity: The C2 position of a thiazole ring is generally the most susceptible to nucleophilic attack due to its electron-deficient character. pharmaguideline.com However, in this compound, this position is already substituted with a phenoxy group, which is not a good leaving group under typical nucleophilic substitution conditions. Therefore, direct nucleophilic attack on the thiazole ring is generally unfavorable. Ring activation, for instance by quaternization of the ring nitrogen, would be necessary to make positions on the ring susceptible to attack by strong nucleophiles. pharmaguideline.com

| Position on Thiazole Ring | Predicted Reactivity | Rationale |

| C2 | Low (Nucleophilic/Electrophilic) | Substituted; phenoxy is a poor leaving group. |

| N3 | Basic (Protonation) | Available lone pair of electrons. pharmaguideline.com |

| C4 | Low (Electrophilic) | Relatively electron-neutral to deficient. pharmaguideline.com |

| C5 | High (Electrophilic) | Electron-rich due to resonance donation from the 2-phenoxy group. pharmaguideline.com |

Functionalization of the Phenoxy and Benzyl (B1604629) Moieties of this compound

The phenoxy and benzyl moieties of the molecule offer additional sites for chemical modification, distinct from the thiazole ring.

Phenoxy Moiety: The phenoxy ring is activated towards electrophilic aromatic substitution by the ether oxygen, which is an ortho-, para-directing group. However, the positions ortho to the ether linkage are sterically hindered by the bulky thiazole group. Therefore, electrophilic attack is most likely to occur at the positions ortho and para to the benzyl substituent.

Benzyl Moiety:

Benzylic Position (CH₂): The methylene (B1212753) bridge is the most reactive site on the benzyl moiety. The C-H bonds at this benzylic position are weaker than typical sp³ C-H bonds and are susceptible to oxidation and radical reactions. For example, oxidation with agents like potassium permanganate (B83412) (KMnO₄) could potentially cleave the group or oxidize it, depending on the conditions.

Aromatic Ring: The benzyl ring can also undergo electrophilic aromatic substitution. The substituent attached to this ring is the p-(2-thiazolyloxyphenoxy)methyl group, which is an electron-withdrawing and ortho-, para-directing group. This allows for reactions like nitration or halogenation on this ring as well.

| Moiety | Type of Reaction | Potential Reagents | Expected Outcome |

| Phenoxy Ring | Electrophilic Substitution | HNO₃/H₂SO₄, Br₂/FeBr₃ | Nitration or bromination, directed by the existing substituents. |

| Benzyl Ring | Electrophilic Substitution | HNO₃/H₂SO₄, Cl₂/AlCl₃ | Nitration or chlorination at positions ortho/para to the substituent. |

| Benzylic CH₂ | Oxidation | KMnO₄, CrO₃ | Formation of a ketone or carboxylic acid, potentially with cleavage. |

| Benzylic CH₂ | Radical Halogenation | N-Bromosuccinimide (NBS), light | Bromination at the benzylic carbon. |

Radical Reaction Pathways Involving this compound

Radical reactions involving this compound are most likely to be initiated at the benzylic C-H bonds of the methylene bridge, as these are the weakest C-H bonds in the molecule.

A common pathway is hydrogen atom transfer (HAT) , where a radical initiator abstracts a hydrogen atom from the benzylic carbon to form a resonance-stabilized benzyl radical. nih.gov This benzylic radical is an important intermediate that can undergo several subsequent reactions: nih.govnih.gov

Radical Coupling: The benzyl radical can couple with another radical species in the reaction mixture. For example, in the presence of a radical halogen source, a new carbon-halogen bond can be formed. Copper-catalyzed systems can facilitate the coupling of the benzylic radical with alcohols to form new C-O bonds. nih.gov

Oxidation: The radical can be oxidized to a benzylic cation by a single-electron transfer (SET) mechanism. This cation is highly electrophilic and can be trapped by nucleophiles present in the medium.

Fragmentation: Under high-energy conditions, such as photolysis, radical-induced cleavage of the thiazole ring itself can occur, often initiated by the breaking of one of the C-S bonds. rsc.org However, reactions at the benzylic position are generally favored under milder, chemically-induced radical conditions.

| Radical Reaction Type | Initiator/Reagent | Key Intermediate | Potential Product |

| Hydrogen Atom Transfer (HAT) | N-Fluorobenzenesulfonimide (NFSI)/Cu(I) catalyst, Thiyl radicals | Resonance-stabilized benzyl radical | Functionalized benzylic position |

| Radical Halogenation | N-Bromosuccinimide (NBS) with light/heat | Benzyl radical | 2-(p-(Bromobenzyl)phenoxy)thiazole |

| Oxidative C-O Coupling | Alcohols, Oxidant (e.g., NFSI), Cu(II) catalyst | Benzyl radical, Benzylic cation | Benzylic ether or ester derivatives |

| Photolytic Cleavage | UV light | Thiazole ring radical intermediates | Ring-opened products |

Advanced Spectroscopic and Structural Elucidation of 2 P Benzylphenoxy Thiazole

X-ray Crystallography and Single-Crystal Structure Determination

Exploration of Polymorphism and Co-crystallization of 2-(p-Benzylphenoxy)thiazole

Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical area of study in materials science and pharmaceuticals, as different polymorphs can exhibit distinct physical and chemical properties. An investigation into the polymorphism of this compound would involve systematic screening for different crystalline forms through various crystallization techniques, such as solvent evaporation, cooling crystallization, and vapor diffusion.

Characterization of any identified polymorphs would typically involve techniques like X-ray diffraction (XRD) to determine the crystal structure, differential scanning calorimetry (DSC) to identify phase transitions, and spectroscopy (e.g., FT-IR, Raman) to probe differences in molecular conformations and intermolecular interactions.

Co-crystallization is another strategy to modify the physicochemical properties of a compound by incorporating a second molecular species (a coformer) into the crystal lattice. A study on the co-crystallization of this compound would involve selecting suitable coformers based on principles of crystal engineering and screening for co-crystal formation. Successful co-crystals would be characterized by single-crystal X-ray diffraction to elucidate the three-dimensional arrangement of the molecules and the nature of the intermolecular interactions.

Without experimental data, a data table for the crystallographic parameters of different polymorphs or co-crystals of this compound cannot be generated.

Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence) for Electronic Structure Characterization

Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy are powerful tools for probing the electronic structure of molecules. An analysis of this compound would involve recording its UV-Vis absorption spectrum to identify the wavelengths of maximum absorption (λmax), which correspond to electronic transitions from the ground state to excited states.

Fluorescence spectroscopy would provide information about the emission of light from the excited state back to the ground state. Key parameters to be determined would include the excitation and emission maxima, the Stokes shift (the difference between the absorption and emission maxima), and the fluorescence quantum yield, which is a measure of the efficiency of the fluorescence process. These data would provide insights into the nature of the electronic transitions and the excited-state properties of the molecule.

In the absence of specific spectroscopic data for this compound, a detailed analysis of its electronic structure and the creation of a corresponding data table are not possible.

Computational Chemistry and Theoretical Modeling of 2 P Benzylphenoxy Thiazole

Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals

Quantum chemical calculations are fundamental to understanding the electronic architecture of a molecule. For 2-(p-benzylphenoxy)thiazole, these calculations elucidate the distribution of electrons and the nature of its molecular orbitals, which are crucial determinants of its chemical behavior.

The electronic structure of thiazole (B1198619) derivatives is characterized by the interplay between the aromatic thiazole ring and its substituents. nbu.edu.sa The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they represent the frontier molecular orbitals (FMOs) involved in chemical reactions. The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. mdpi.com

For substituted thiazoles, the HOMO is typically a π-bonding orbital distributed across the electron-rich thiazole and any associated phenyl rings. mdpi.com In the case of this compound, the HOMO would be expected to be delocalized over the thiazole ring, the phenoxy group, and the benzyl (B1604629) moiety. The LUMO, conversely, is a π-antibonding orbital, and its energy and distribution are influenced by the electron-accepting nature of different parts of the molecule. mdpi.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A small energy gap suggests that the molecule can be easily excited, indicating higher chemical reactivity and lower kinetic stability. researchgate.netgoums.ac.ir Quantum chemical methods like ab initio Hartree-Fock (HF) and Density Functional Theory (DFT) are employed to calculate these orbital energies. researchgate.net

Table 1: Representative Frontier Molecular Orbital Energies for Substituted Thiazoles

| Compound System | HOMO (eV) | LUMO (eV) | ΔE (eV) |

|---|---|---|---|

| Thiazole | -9.468 | 3.348 | 12.816 |

| 2-Methyl thiazole | -9.135 | 3.512 | 12.647 |

| 4-Methyl thiazole | -9.117 | 3.508 | 12.625 |

| 2-Mercapto thiazole | -8.876 | 3.213 | 12.089 |

This table presents data for illustrative thiazole derivatives to demonstrate typical values calculated by ab initio/HF methods. Data sourced from Belaidi et al. researchgate.net

Density Functional Theory (DFT) Applications for Predicting Reactivity and Spectroscopic Parameters

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it suitable for relatively large molecules like this compound. researchgate.netscienceopen.com DFT is widely used to predict a molecule's reactivity and to simulate its spectroscopic properties, which can then be compared with experimental data. doi.orgmdpi.com

Predicting Reactivity: DFT calculations provide several global quantum chemical parameters that help in understanding and predicting the reactivity of molecules. nbu.edu.sa These reactivity descriptors are derived from the energies of the frontier molecular orbitals. mdpi.com Key parameters include:

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution. It is calculated as (ELUMO - EHOMO) / 2. mdpi.com

Chemical Softness (σ): The reciprocal of hardness (1/η), indicating how easily the molecule's electron cloud can be polarized. mdpi.com

Electronic Chemical Potential (μ): Represents the escaping tendency of electrons from an equilibrium system. It is calculated as (EHOMO + ELUMO) / 2. mdpi.com

Global Electrophilicity Index (ω): Measures the propensity of a species to accept electrons. It is calculated as μ²/2η. mdpi.commdpi.com

Analysis of these descriptors for different thiazole derivatives allows for a comparative assessment of their reactivity. For instance, a compound with a lower hardness and higher electrophilicity index would be predicted to be more reactive. mdpi.com

Table 2: Calculated Reactivity Descriptors for a Benzothiazole (B30560) Derivative

| Parameter | Value |

|---|---|

| HOMO Energy (eV) | -6.18 |

| LUMO Energy (eV) | -3.35 |

| Energy Gap (eV) | 2.83 |

| Ionization Potential (I) | 6.18 |

| Electron Affinity (A) | 3.35 |

| Hardness (η) | 1.415 |

| Softness (σ) | 0.706 |

| Electronegativity (χ) | 4.765 |

| Chemical Potential (μ) | -4.765 |

| Electrophilicity Index (ω) | 8.038 |

This table shows representative DFT-calculated reactivity descriptors for a substituted benzothiazole (Comp3) to illustrate the application of this methodology. Data sourced from Ali et al. nih.gov

Predicting Spectroscopic Parameters: DFT calculations are also invaluable for predicting spectroscopic data, such as FT-IR vibrational frequencies and NMR chemical shifts. doi.orgmdpi.com By calculating the vibrational frequencies, a theoretical IR spectrum can be generated and compared with experimental results to aid in the assignment of spectral bands. doi.org Similarly, methods like the Gauge-Independent Atomic Orbital (GIAO) are used in conjunction with DFT to calculate 1H and 13C NMR chemical shifts, providing a powerful tool for structure elucidation. mdpi.com Time-dependent DFT (TD-DFT) is employed to calculate electronic absorption spectra, predicting the maximum absorption wavelength (λmax) which is crucial for understanding the optical properties of the compound. mdpi.com

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Intermolecular Interactions

While quantum chemical calculations provide insights into the static electronic properties of a molecule, Molecular Dynamics (MD) simulations offer a view of its dynamic behavior over time. MD simulations are particularly useful for exploring the conformational landscapes of flexible molecules and for studying their interactions with other molecules, such as solvents or biological macromolecules. nih.govphyschemres.org

Conformational Landscapes: this compound possesses significant conformational flexibility due to the rotatable bonds in the ether linkage (-O-), the connection to the thiazole ring, and within the benzyl group. MD simulations can explore the potential energy surface of the molecule to identify low-energy, stable conformations and the energy barriers between them. nih.govmdpi.com This is achieved by solving Newton's equations of motion for the atoms in the system, allowing the molecule to sample different spatial arrangements over the simulation time. nih.gov Understanding the preferred conformations is crucial as the three-dimensional shape of a molecule dictates how it interacts with its environment. nih.gov

Intermolecular Interactions: MD simulations are a powerful tool to assess how a molecule like this compound interacts with its surroundings. For example, simulations can reveal the stability of a ligand-protein complex by tracking the interactions and conformational changes over time. nih.govnih.gov The types of intermolecular interactions that can be studied include:

Hydrogen Bonds: The nitrogen atom in the thiazole ring can act as a hydrogen bond acceptor.

π-π Stacking: The aromatic rings (thiazole, phenoxy, and benzyl) can engage in π-π stacking interactions with other aromatic systems.

Hydrophobic Interactions: The nonpolar benzyl and phenyl groups can form favorable interactions in a nonpolar environment or with hydrophobic pockets in a protein.

Quantitative Structure-Property Relationship (QSPR) Modeling of this compound Derivatives

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and a specific physical, chemical, or biological property. researchgate.netdoi.org For a series of derivatives of this compound, QSPR could be employed to predict properties such as lipophilicity, solubility, or biological activity. mdpi.comjocpr.com

The QSPR process involves several key steps:

Dataset Creation: A series of this compound derivatives would be designed, typically by varying substituents on the phenyl and/or benzyl rings.

Descriptor Calculation: For each molecule in the series, a large number of numerical descriptors are calculated. These descriptors quantify various aspects of the molecular structure.

Model Building: Statistical methods, such as Multiple Linear Regression (MLR), are used to build a mathematical equation that relates a subset of the calculated descriptors to the property of interest.

Model Validation: The predictive power of the QSPR model is rigorously tested using statistical validation techniques.

Molecular descriptors are categorized based on the aspect of the molecule they represent.

Table 3: Categories of Molecular Descriptors for QSPR Studies

| Descriptor Category | Description | Examples |

|---|---|---|

| Constitutional | Based on the molecular formula and connectivity. | Molecular weight, count of specific atom types, number of rings. |

| Topological | Derived from the 2D representation of the molecule. | Wiener index, Zagreb index, connectivity indices. |

| Geometrical | Based on the 3D structure of the molecule. | Molecular surface area, molecular volume, principal moments of inertia. |

| Electronic | Related to the electronic structure of the molecule. | Dipole moment, polarizability, HOMO/LUMO energies. |

| Lipophilic | Related to the molecule's partitioning between polar and nonpolar phases. | LogP (octanol-water partition coefficient). |

This classification is based on general QSPR principles. doi.org

By developing a robust QSPR model, researchers can predict the properties of new, unsynthesized derivatives of this compound, thereby prioritizing the synthesis of compounds with the most promising characteristics for a desired application.

Derivatization Strategies and Structure Property Relationships Spr of 2 P Benzylphenoxy Thiazole

Strategic Modifications and Functionalization of the Thiazole (B1198619) Heterocycle

The thiazole ring in 2-(p-benzylphenoxy)thiazole, while relatively stable, offers opportunities for functionalization, primarily at the C4 and C5 positions. Electrophilic substitution reactions are generally directed to the C5 position, which possesses a higher electron density, followed by the C4 position. Nucleophilic substitution, conversely, is more likely to occur at the C2 position, though in this scaffold, this position is already substituted.

Common derivatization strategies for the thiazole ring include:

Halogenation: Introduction of bromine or chlorine at the C5 position can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS). The resulting 5-halo-2-(p-benzylphenoxy)thiazole is a key intermediate for further modifications through cross-coupling reactions.

Nitration: The introduction of a nitro group, typically at the C5 position, can be accomplished using nitrating agents. The electron-withdrawing nature of the nitro group can significantly influence the electronic properties of the molecule.

Formylation: Vilsmeier-Haack reaction conditions can introduce a formyl group at the C5 position, providing a handle for further synthetic transformations such as the formation of Schiff bases or conversion to other functional groups.

Metal-Catalyzed Cross-Coupling: The halogenated derivatives, particularly at the C5 position, can undergo various cross-coupling reactions, such as Suzuki, Stille, or Sonogashira couplings, to introduce new carbon-carbon or carbon-heteroatom bonds. This allows for the attachment of a wide array of substituents, including alkyl, aryl, and alkynyl groups.

Systematic Derivatization of the Phenoxy and Benzyl (B1604629) Phenyl Rings

The two phenyl rings in the this compound scaffold, the phenoxy ring and the benzyl phenyl ring, provide ample opportunities for derivatization through electrophilic aromatic substitution reactions. The substitution pattern on these rings can be controlled to a certain extent by the directing effects of the existing substituents.

Phenoxy Phenyl Ring: The ether linkage directs electrophilic substitution primarily to the ortho and para positions. Since the para position is already substituted by the benzyl group, modifications are most likely to occur at the positions ortho to the ether linkage.

Benzyl Phenyl Ring: The benzyl group itself is an ortho, para-director. Therefore, electrophilic substitution on this ring will yield a mixture of ortho- and para-substituted products.

Common derivatization strategies for both phenyl rings include:

Halogenation: Introduction of halogens (F, Cl, Br, I) can alter the lipophilicity and electronic properties of the molecule.

Nitration: The introduction of nitro groups can serve as a precursor for the synthesis of amino derivatives.

Alkylation and Acylation: Friedel-Crafts reactions can be employed to introduce alkyl or acyl groups, which can influence the steric and electronic character of the rings.

Sulfonation: The introduction of sulfonic acid groups can enhance the water solubility of the derivatives.

The nature and position of the substituents on these phenyl rings can significantly impact the molecule's conformation, polarity, and ability to engage in specific intermolecular interactions.

Synthesis of Poly-substituted and Condensed Ring Systems Incorporating the this compound Scaffold

Building upon the foundational this compound structure, more complex molecular architectures can be constructed. This includes the synthesis of poly-substituted derivatives, where multiple functional groups are introduced onto the thiazole and/or phenyl rings, and the creation of condensed ring systems.

One common approach to forming condensed systems involves the use of a 2-aminothiazole (B372263) precursor. While this compound itself is not a 2-aminothiazole, synthetic routes can be designed to incorporate an amino group at the C2 position, which can then be used as a handle for cyclization reactions. For instance, a 2-amino-4-substituted thiazole can react with various bifunctional reagents to form fused heterocyclic systems such as thiazolo[3,2-a]pyrimidines, imidazo[2,1-b]thiazoles, and thiazolo[3,2-b] academie-sciences.frresearchgate.netresearchgate.nettriazoles.

For the existing this compound scaffold, functionalization at the C4 and C5 positions of the thiazole ring can be utilized to build condensed systems. For example, a derivative with appropriate functional groups at these positions could undergo intramolecular cyclization to form a thieno[2,3-d]thiazole (B11776972) or a similar fused system.

Unraveling Structure-Property Relationships for Tailored Applications of this compound Derivatives

The systematic derivatization of the this compound scaffold allows for the exploration of structure-property relationships (SPR). By correlating the structural changes with the observed physical, chemical, and biological properties, it is possible to design derivatives with tailored functionalities.

Influence of Electronic Effects:

The introduction of electron-donating groups (e.g., -OCH3, -CH3) on the phenyl rings generally increases the electron density of the aromatic system, which can enhance reactivity towards electrophiles and modulate the molecule's interaction with biological targets. Conversely, electron-withdrawing groups (e.g., -NO2, -CF3, halogens) decrease the electron density, which can impact properties like acidity, oxidation potential, and receptor binding affinity. For instance, studies on various thiazole derivatives have shown that the presence of electron-withdrawing groups on a phenyl ring attached to the thiazole can enhance antimicrobial or anticancer activity.

Impact of Steric Factors:

Role of Lipophilicity and Solubility:

Modifying the this compound scaffold with different functional groups can significantly alter its lipophilicity (logP value) and aqueous solubility. The introduction of polar groups like hydroxyl (-OH) or carboxyl (-COOH) will generally increase water solubility, while the addition of nonpolar groups like long alkyl chains or additional phenyl rings will increase lipophilicity. These properties are critical for applications in drug design, where bioavailability and distribution are key factors.

Coordination Chemistry and Metal Complexes of 2 P Benzylphenoxy Thiazole

Supramolecular Chemistry and Self Assembly of 2 P Benzylphenoxy Thiazole Systems

Investigation of Non-Covalent Interactions in 2-(p-Benzylphenoxy)thiazole Aggregates

The aggregation and self-assembly of molecules are fundamentally governed by a delicate balance of non-covalent interactions. For this compound, a molecule possessing a thiazole (B1198619) ring, a phenyl ring, and a benzyl (B1604629) group, several types of non-covalent interactions are anticipated to play a crucial role in its aggregation behavior. These include:

π-π Stacking: The aromatic phenyl and thiazole rings are prime candidates for π-π stacking interactions, where the electron-rich π systems of adjacent molecules align, contributing to the stability of the aggregate. The inter-centroid distances between aromatic rings in similar structures have been observed to be in the range of 3.5 to 3.8 Å. nih.gov

Hydrogen Bonding: While the parent this compound molecule lacks strong hydrogen bond donors, the nitrogen atom of the thiazole ring can act as a hydrogen bond acceptor. In the presence of suitable donor molecules or through weaker C-H···N interactions, hydrogen bonding could direct the assembly process.

C-H···π Interactions: The hydrogen atoms of the benzyl and phenyl groups can interact with the π-systems of neighboring aromatic rings, providing additional stability and directionality to the molecular packing.

A systematic investigation using techniques such as single-crystal X-ray diffraction, Nuclear Magnetic Resonance (NMR) spectroscopy (specifically 2D NMR techniques like NOESY), and computational modeling would be essential to identify and quantify the dominant non-covalent interactions within this compound aggregates.

Design Principles for this compound-Based Supramolecular Architectures

The rational design of supramolecular architectures relies on a deep understanding of how molecular structure dictates intermolecular interactions. For this compound, several design principles can be envisaged to control its self-assembly into predictable and functional superstructures:

Modification of Substituents: The introduction of functional groups onto the phenyl or benzyl rings could profoundly influence the self-assembly process. For instance, adding hydrogen bond donors (e.g., -OH, -NH2) or acceptors (e.g., -NO2, -CN) would introduce stronger and more directional interactions.

Solvent Effects: The choice of solvent is a critical parameter in supramolecular chemistry. Solvents can compete for hydrogen bonding sites, solvate different parts of the molecule to varying extents, and thereby modulate the strength and nature of the intermolecular interactions that drive self-assembly.

By systematically varying these parameters, it should be possible to guide the self-assembly of this compound derivatives into specific morphologies, such as one-dimensional fibers, two-dimensional sheets, or more complex three-dimensional networks.

Controlled Self-Assembly and Nanostructure Formation of this compound Derivatives

The ability to control the self-assembly of molecules into well-defined nanostructures is a cornerstone of nanoscience and nanotechnology. While experimental data for this compound is not currently available, the structural motifs present in the molecule suggest a propensity for forming various nanostructures. For example, the elongated shape of the molecule could favor the formation of nanofibers or nanoribbons through a combination of π-π stacking and other interactions.

Techniques such as solvent-vapor annealing, controlled cooling of saturated solutions, and the use of specific templates could be employed to direct the self-assembly process. The resulting nanostructures could be characterized using microscopy techniques like Scanning Electron Microscopy (SEM), Transmission Electron Microscopy (TEM), and Atomic Force Microscopy (AFM) to visualize their morphology and dimensions.

Applications in Molecular Recognition and Host-Guest Chemistry with this compound

The field of molecular recognition focuses on the specific binding of a "host" molecule to a "guest" molecule through non-covalent interactions. The structural features of this compound, including its aromatic cavities and the potential for functionalization, make it an intriguing candidate for applications in host-guest chemistry.

Host for Electron-Deficient Guests: The electron-rich aromatic rings of this compound could potentially act as a host for electron-deficient guest molecules through charge-transfer interactions.

Building Block for Larger Host Systems: This molecule could serve as a versatile building block for the synthesis of larger, more complex host molecules, such as macrocycles or cages, capable of encapsulating specific guest molecules. The thiazole nitrogen could also act as a coordination site for metal ions, leading to the formation of metallosupramolecular assemblies with unique recognition properties.

Future research in this area would involve designing and synthesizing derivatives of this compound with pre-organized binding sites and evaluating their binding affinities and selectivities for a range of guest molecules using techniques like titration calorimetry, fluorescence spectroscopy, and NMR spectroscopy.

Advanced Applications in Materials Science and Organic Electronics

2-(p-Benzylphenoxy)thiazole in Organic Light-Emitting Diodes (OLEDs)

There is no specific information available on the use of this compound in OLEDs. However, the broader class of thiazole-based materials has been investigated for these applications.

Emitter Materials and Charge Transport Layers Based on this compound

Emitter materials form the core of OLEDs, where electrical energy is converted into light. The efficiency and color of the emitted light are determined by the molecular structure of the emitter. noctiluca.eu Thiazole (B1198619) derivatives have been synthesized and studied as potential fluorophores for OLEDs. For instance, certain donor-acceptor type thiazole-based fluorophores have been shown to emit white light, with tunable characteristics based on substituent groups. researchgate.net These materials can possess HOMO and LUMO energy levels suitable for use in emitting layers. researchgate.net

Charge transport layers (CTLs) are crucial for the efficient operation of OLEDs, facilitating the movement of electrons and holes to the emissive layer. bohrium.commdpi.com Materials with good thermal stability and appropriate frontier molecular orbital energy levels are required. noctiluca.eumdpi.com While no data exists for this compound, other thiazole-containing compounds have been explored. For example, derivatives of thiazolo[5,4-d]thiazole (B1587360) (TzTz) have been designed as emitters, exhibiting excellent thermal stability suitable for vacuum-processed OLED devices. unimi.it

Device Architectures and Performance Optimization

The architecture of an OLED consists of multiple layers of organic thin films, each with a specific function. frontiersin.org Optimizing this layered structure is key to achieving high efficiency and device longevity. frontiersin.org Simulations and experimental work focus on aspects like the thickness of the emissive layer (EML) and the concentration of emitter molecules to enhance performance. frontiersin.org Although no devices incorporating this compound have been reported, a typical multilayer OLED structure includes a hole-injecting layer (HIL), a hole-transporting layer (HTL), an EML, an electron-transporting layer (ETL), and an electron-injecting layer (EIL), all sandwiched between two electrodes. mdpi.com The performance of such devices is evaluated based on metrics like external quantum efficiency (EQE), luminance, and CIE coordinates, which define the color of the emitted light. nih.govresearchgate.net

Photovoltaic Applications and Organic Solar Cells (OSCs) Utilizing this compound Derivatives

No photovoltaic applications specifically utilizing this compound have been documented. The following sections describe the roles of related thiazole compounds in organic solar cells.

Donor-Acceptor Systems and Bulk Heterojunction Morphologies

Organic solar cells often rely on a donor-acceptor (D-A) architecture to facilitate the separation of photogenerated excitons (electron-hole pairs). mdpi.com The thiazole ring and its fused derivatives are electron-deficient and have been widely used as acceptor units in conjugated polymers for OSCs. nih.gov This approach allows for tuning of the material's energy levels and absorption properties. nih.govnih.gov The active layer of many efficient OSCs is a bulk heterojunction (BHJ), which consists of an interpenetrating nanoscale blend of the donor and acceptor materials. mdpi.com The morphology of this blend is critical for device performance, as it dictates the efficiency of exciton (B1674681) dissociation and charge transport. rsc.org The optimization of this morphology, often controlled by processing conditions and additives, is a major area of research. mdpi.comresearchgate.net

Perovskite Solar Cells with this compound Interlayers

There is no information on the use of this compound as an interlayer in perovskite solar cells (PSCs). However, organic interlayers are frequently used in PSCs to improve efficiency and stability. aquaenergyexpo.com These thin molecular layers can be placed at various interfaces within the solar cell to passivate defects, improve energy level alignment, and enhance charge extraction. aquaenergyexpo.comnih.gov For instance, thiazolo[5,4-d]thiazole (TT)-based derivatives have been successfully used as hole-selective layers and interlayers in PSCs, leading to enhanced device performance. nih.govfigshare.com The use of such interlayers can reduce nonradiative recombination at the interface between the perovskite and the charge transport layer, boosting the open-circuit voltage. researchgate.net

Nonlinear Optics (NLO) Properties of this compound and its Derivatives

No studies concerning the nonlinear optical properties of this compound have been identified. Research into the NLO properties of the broader thiazole family suggests that the thiazole ring can be a component of NLO-active molecules, but no data is available for the title compound.

Sensor Technologies Employing this compound for Chemical and Physical Sensing

There is no published research on the use of this compound as a component in chemical or physical sensors. While various thiazole derivatives have been investigated for their sensing capabilities, particularly for detecting metal ions, no such applications have been reported for this compound.

Photocatalytic Applications of this compound in Energy Conversion

No literature exists that describes the use of this compound in photocatalytic applications for energy conversion. The search did not yield any studies evaluating the photocatalytic potential or efficiency of this specific compound.

Future Perspectives and Emerging Research Directions for 2 P Benzylphenoxy Thiazole

Exploration of Novel Synthetic Methodologies and Chemical Transformations

The synthesis of thiazole (B1198619) derivatives has been a subject of extensive research, and future work on 2-(p-benzylphenoxy)thiazole will likely leverage and expand upon these foundations. globalresearchonline.net While classical methods like the Hantzsch synthesis remain relevant, the focus is shifting towards more efficient, sustainable, and versatile methodologies. researchgate.netnih.gov

Emerging green synthetic routes are expected to play a pivotal role. researchgate.net These include the use of microwave irradiation, ultrasound-assisted synthesis, and mechanochemistry, which offer benefits such as reduced reaction times, higher yields, and minimized waste generation. researchgate.net The adoption of green solvents and recyclable catalysts is another key aspect of developing environmentally benign synthetic protocols for this compound and its analogues. researchgate.net

Beyond the initial synthesis, the exploration of novel chemical transformations of the this compound core will be crucial. This could involve functionalization of the thiazole ring, the benzyl (B1604629) group, or the phenoxy moiety to create a library of new compounds with diverse properties. Techniques such as C-H activation, cross-coupling reactions, and multicomponent reactions will be instrumental in achieving this structural diversity. eurekaselect.com The ability to selectively modify different parts of the molecule will open up avenues for fine-tuning its electronic, optical, and biological properties.

Table 1: Comparison of Synthetic Methodologies for Thiazole Derivatives

| Methodology | Description | Potential Advantages for this compound Synthesis | References |

|---|---|---|---|

| Hantzsch Thiazole Synthesis | Condensation reaction between an α-haloketone and a thioamide. | Well-established, reliable for constructing the core thiazole ring. | nih.govmdpi.com |

| Microwave-Assisted Synthesis | Utilizes microwave energy to accelerate chemical reactions. | Rapid reaction times, improved yields, and cleaner reaction profiles. | researchgate.net |

| Ultrasound-Assisted Synthesis | Employs ultrasonic waves to enhance reaction rates and efficiency. | Improved mass transfer, leading to higher yields and shorter reaction times. | researchgate.net |

| Green Catalyst-Based Approach | Involves the use of environmentally friendly and recyclable catalysts. | Increased sustainability and reduced environmental impact. | researchgate.net |

Rational Design of Advanced Functional Materials Based on this compound

The unique structural and electronic properties of the thiazole ring make it an attractive building block for advanced functional materials. globalresearchonline.neturfu.ru The rational design of materials based on this compound is a promising area of future research. The aromatic nature of the benzyl and phenoxy groups, combined with the electron-rich thiazole moiety, suggests potential applications in organic electronics and photonics.

One emerging direction is the development of covalent organic frameworks (COFs) incorporating the this compound unit. nih.gov By designing appropriate linkers, this compound could be polymerized into highly ordered, porous structures. Such COFs could find applications in gas storage, catalysis, and sensing. nih.gov For instance, the incorporation of the sulfur and nitrogen atoms of the thiazole ring could create specific binding sites for detecting heavy metal ions like Hg²⁺. nih.gov

Furthermore, the thiazole scaffold is a known pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antioxidant, and antibacterial properties. eurekaselect.comnih.govmdpi.com Future research will likely involve the rational design of this compound derivatives as potential therapeutic agents. By modifying the substituents on the aromatic rings, it may be possible to optimize the compound's interaction with biological targets, leading to the development of new drugs. mdpi.comnih.gov

Integration of this compound into Hybrid Organic-Inorganic Systems

The development of hybrid organic-inorganic materials offers a pathway to combine the desirable properties of both components, such as the processability of organic molecules and the robust performance of inorganic materials. rsc.org The integration of this compound into such hybrid systems is an exciting future prospect.

One area of exploration is the use of this compound as the organic component in hybrid perovskites. rsc.orgmdpi.com Two-dimensional organic-inorganic hybrid perovskites (2D OIHPs) have shown excellent stability and optoelectronic properties. mdpi.com The bulky and aromatic nature of this compound could be advantageous in forming the organic spacer layers in these 2D structures, potentially influencing their electronic and photophysical properties. mdpi.com

Another approach involves the incorporation of this compound into sol-gel derived materials. For example, thiazole-containing dyes have been embedded in inorganic matrices like vanadium pentoxide to create hybrid materials with interesting optical properties. researchgate.net Similarly, this compound could be integrated into silica or titania networks to create functional coatings, sensors, or photocatalysts. The thiazole moiety could act as a coordination site for metal ions or as a photosensitizer in such systems.

Theoretical and Computational Advancements in Understanding this compound Behavior

Theoretical and computational methods are becoming increasingly indispensable in chemical research, providing deep insights into molecular structure, properties, and reactivity. For this compound, computational studies will be crucial for guiding experimental efforts and accelerating the discovery of new applications.

Density Functional Theory (DFT) calculations can be employed to investigate the electronic structure, conformational preferences, and spectroscopic properties of this compound. urfu.rumdpi.com Such studies can predict key parameters like the HOMO-LUMO energy gap, which is vital for assessing the compound's potential in electronic applications. mdpi.com Conformational analysis can shed light on the molecule's three-dimensional shape and how it influences its interactions with other molecules or surfaces. researchgate.net

In the context of materials design, computational screening can be used to predict the properties of polymers or COFs derived from this compound before their synthesis. For biological applications, molecular docking simulations can predict the binding affinity and mode of interaction of this compound derivatives with specific protein targets, aiding in the rational design of new drug candidates. nih.govresearchgate.net These in silico methods can significantly reduce the time and cost associated with experimental screening.

Table 2: Application of Computational Methods to this compound Research

| Computational Method | Research Application | Predicted Properties | References |

|---|---|---|---|

| Density Functional Theory (DFT) | Electronic structure and reactivity analysis. | HOMO-LUMO gap, molecular electrostatic potential, vibrational frequencies. | urfu.rumdpi.com |

| Conformational Analysis | Determination of stable molecular geometries. | Preferred conformations, rotational barriers, intramolecular interactions. | researchgate.net |

| Molecular Docking | Prediction of binding to biological targets. | Binding affinity, interaction modes with proteins or DNA. | nih.govresearchgate.net |

| Quantum Theory of Atoms in Molecules (QTAIM) | Analysis of chemical bonds and non-covalent interactions. | Bond critical points, nature of intramolecular and intermolecular forces. | researchgate.net |

Q & A

Q. What are the optimal synthetic routes for preparing 2-(p-benzylphenoxy)thiazole derivatives, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis of benzothiazole derivatives often involves condensation reactions between substituted benzaldehydes and 2-aminothiophenol under reflux in methanol or ethanol. For example, highlights the use of substituted benzaldehydes and 2-aminothiophenol in MeOH to yield hydroxy/alkoxy-substituted benzothiazoles . Optimization may include varying solvents (e.g., DMF for higher polarity), catalysts (e.g., CuSO₄·5H₂O in click chemistry), or reaction times (12–24 hours). TLC monitoring and column chromatography (hexane/ethyl acetate) are critical for purification .

Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound derivatives?

- Methodological Answer : Structural validation typically combines ¹H/¹³C NMR to identify aromatic protons and substituent effects, FT-IR for functional groups (e.g., C=S stretching at ~1250 cm⁻¹), and mass spectrometry for molecular ion peaks. emphasizes cross-referencing experimental data with calculated elemental analysis (C, H, N, S) to confirm purity . For example, discrepancies between calculated and observed values >0.3% may indicate impurities requiring recrystallization.

Q. How can researchers troubleshoot low yields in benzothiazole synthesis?

- Methodological Answer : Low yields often arise from incomplete cyclization or side reactions. Strategies include:

- Temperature control : Maintaining reflux conditions (70–80°C) to ensure complete reaction .

- Catalyst optimization : Using Cu(I) catalysts in click chemistry to enhance azide-alkyne cycloaddition efficiency .

- Stoichiometric adjustments : Ensuring a 2:1 molar ratio of alkyne to azide in multi-step syntheses .

Advanced Research Questions

Q. How do electronic and steric effects of substituents on the benzothiazole core influence photophysical or biological properties?

- Methodological Answer : Substituents like methoxy (-OCH₃), halogens (-Cl, -F), or bulky aryl groups alter π-conjugation and electron density, impacting properties. demonstrates that 4-methoxyphenyl substituents on benzothiazole ligands enhance luminescence in iridium(III) complexes due to electron-donating effects, while 4-chlorophenyl groups reduce quantum yields via steric hindrance . Computational modeling (e.g., DFT) can predict these effects by analyzing HOMO-LUMO gaps .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

- Methodological Answer : Contradictions (e.g., unexpected NMR splitting or IR peaks) require:

- Multi-technique validation : Cross-checking with HSQC (for C-H coupling) or X-ray crystallography .

- Isotopic labeling : Using deuterated solvents to distinguish solvent peaks from compound signals in NMR .

- Literature benchmarking : Comparing spectral data with structurally analogous compounds (e.g., 2-(4-fluorobenzylthio)benzothiazole in ) .

Q. How can computational docking studies guide the design of this compound derivatives for target-specific applications?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to biological targets. illustrates how derivatives like 9c (with a 4-bromophenyl group) showed optimal binding to enzyme active sites due to halogen bonding . Researchers should:

- Prepare ligand libraries : Include diverse substituents (e.g., halogens, alkyl chains) to screen for optimal interactions.

- Validate with in vitro assays : Correlate docking scores with biological activity (e.g., anti-trypanosomal IC₅₀ values in ) .

Data-Driven Analysis

Q. Table 1: Impact of Substituents on Benzothiazole Derivatives

Q. Table 2: Common Synthetic Challenges and Solutions

Methodological Best Practices

- Experimental Design : Use a factorial design to test solvent, catalyst, and temperature variables systematically .

- Data Interpretation : Employ software like MestReNova for NMR deconvolution and Gaussian09 for DFT calculations .

- Contradiction Management : Replicate reactions under controlled conditions to isolate variables causing data discrepancies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.